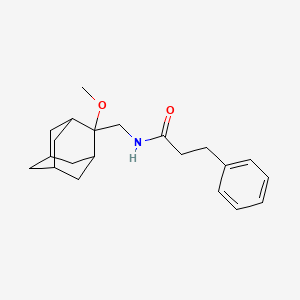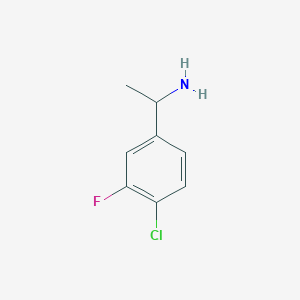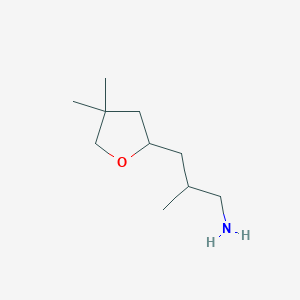
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential biological activities . It is a part of the thiazole family, which is known for its diverse biological activities . Thiazoles have been used to create compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” and similar compounds often involves a fusion technique to create effective multi-target-directed ligands (MTDLs) . This process involves synthesizing a series of compounds with substituted benzothiazoles .Molecular Structure Analysis
The molecular structure of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” has a molecular weight of 374.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 374.07251349 g/mol . Its topological polar surface area is 100 Ų . It has a heavy atom count of 27 .Scientific Research Applications
Antioxidant Properties
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. By scavenging these radicals, thiazoles may contribute to overall health and disease prevention .
Analgesic and Anti-Inflammatory Effects
Research suggests that thiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them potential candidates for pain management and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles have demonstrated antimicrobial and antifungal effects. They inhibit the growth of bacteria and fungi, making them valuable in the development of novel drugs for infectious diseases. Our compound could be explored further in this context .
Antiviral Potential
While more research is needed, thiazoles have shown promise as antiviral agents. Their mechanism of action may involve interfering with viral replication or entry into host cells. Investigating their efficacy against specific viruses could yield valuable insights .
Diuretic Properties
Certain thiazole derivatives exhibit diuretic effects, promoting urine production and aiding in fluid balance. These compounds may find applications in managing conditions such as edema and hypertension .
Neuroprotective Activity
Thiazoles have been explored for their neuroprotective potential. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Investigating their impact on neurodegenerative diseases could lead to therapeutic breakthroughs .
Future Directions
The future directions for the study of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For example, more research could be done to understand their mechanisms of action, especially in relation to their potential antitumor or cytotoxic effects . Additionally, more studies could be conducted to explore their synthesis and chemical reactions .
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNLKQUUGRBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)
![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)